molecular formula C8H16ClN B1265521 1-(2-Chloroethyl)azepane CAS No. 2205-31-4

1-(2-Chloroethyl)azepane

Cat. No. B1265521
CAS RN: 2205-31-4
M. Wt: 161.67 g/mol
InChI Key: FEZWHSLWYVTEDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepane derivatives, including 1-(2-Chloroethyl)azepane, often involves cycloaddition reactions or intramolecular condensations. For instance, the synthesis of azepinoindoles via a rhodium-catalyzed formal aza-[4 + 3] cycloaddition reaction has been demonstrated, highlighting a method that could potentially be adapted for 1-(2-Chloroethyl)azepane synthesis (Kim et al., 2017). Additionally, a strategy for constructing azepine rings from tertiary enamides and aldehydes under mild conditions showcases a versatile approach to synthesizing such heterocyclic compounds (Zhu et al., 2015).

Molecular Structure Analysis

The molecular structure and reactivity of azepane and its derivatives, including the chloroethyl variant, have been explored using quantum chemical calculations. Studies have investigated the structural reactivity, stability, and behavior of substituents on cycloheptane and its derivatives, providing insight into the molecular characteristics of such compounds (Unimuke et al., 2022).

Chemical Reactions and Properties

Azepane derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, the synthesis and X-ray diffraction data of azepine compounds underscore the structural diversity attainable through specific synthetic routes (Macías et al., 2011). The creation of azepanium ionic liquids from azepane further illustrates the compound's utility in forming novel ionic liquids with significant applications in green chemistry (Belhocine et al., 2011).

Physical Properties Analysis

The physical properties of azepane derivatives are crucial for their application in various fields. The synthesis of specific azepane derivatives and their structural determination through techniques like X-ray diffraction reveal insights into their crystalline forms and physical characteristics, which are vital for their practical applications (Macías et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-(2-Chloroethyl)azepane derivatives, including their reactivity and stability, have been a subject of study. Research involving meta-hybrid density functional theory to predict the reactivity and stability of azepane and its halogenated derivatives provides valuable insights into their chemical behavior (Unimuke et al., 2022).

Scientific Research Applications

Azepane-Based Compounds in Pharmaceutical Research

Azepane-based compounds like 1-(2-Chloroethyl)azepane exhibit a variety of pharmacological properties. They are structurally diverse, making them valuable in discovering new therapeutic agents. The development of new, less toxic, and cost-effective azepane-containing analogs is a significant research area in medicinal chemistry. Over 20 azepane-based drugs have been FDA approved for treating diseases like cancer, tuberculosis, Alzheimer's, and microbial infections. They also find use as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and more. The structure-activity relationship (SAR) and molecular docking studies of these compounds provide insights for future drug discovery (Zha et al., 2019).

Azepanium Ionic Liquids

Azepane is used as a starting material for synthesizing a new family of room-temperature ionic liquids. Transforming azepane, a coproduct in the polyamide industry, into useful substances mitigates disposal issues. The reaction of azepane with various agents produces tertiary amines and quaternary azepanium salts. These compounds are potential alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows (Belhocine et al., 2011).

Synthesis of Azasugars and Polyhydroxylated Azepanes

Research on the isomerization of polyhydroxylated azepanes and azasugars highlights the chemical versatility of azepane-based compounds. This research is important for understanding molecular transformations and developing new synthetic methods, contributing to the field of organic chemistry (Poitout et al., 1996).

Meta-Hybrid Density Functional Theory and Azepane

A meta-hybrid density functional theory study on azepane and its derivatives helps understand their structural reactivity and stability. This research is crucial for applications in synthesizing natural products and pharmacologically active intermediates. Understanding the structural and molecular properties of azepane derivatives can advance various fields, including pharmaceuticals (Unimuke et al., 2022).

PKB Inhibitors from Azepane Derivatives

Novel azepane derivatives have been developed and evaluated as inhibitors for protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives, based on their molecular interactions and plasma stability, show promise as drug candidates. This research contributes significantly to the development of new therapeutics in the field of cancer and other diseases where PKB plays a critical role (Breitenlechner et al., 2004).

Safety And Hazards

The safety data sheet for “1-(2-Chloroethyl)azepane” indicates that it is hazardous. It has the hazard statements H301 and H412, which correspond to “Toxic if swallowed” and “Harmful to aquatic life with long-lasting effects”, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(2-chloroethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c9-5-8-10-6-3-1-2-4-7-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWHSLWYVTEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176526
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)azepane

CAS RN

2205-31-4
Record name 1-(2-Chloroethyl)azepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)hexahydro-1H-azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
JH Poupaert - researchgate.net
Conclusion In view of its high potency and selectivity for sigma-1 receptor, compound 9 appears as a suitable candidate to study the complexity of the sigma-1 receptor machinery. …
Number of citations: 0 www.researchgate.net
S Yous, V Wallez, M Belloir, DH Caignard… - Medicinal Chemistry …, 2005 - Springer
In an effort to produce a new pharmacological probe with high affinity and selectivity for the sigma-1 receptor, we have synthesized a series of original 2(3H)-benzothiazolones utilizing …
Number of citations: 40 link.springer.com
Š Gubič, Ž Toplak, X Shi, J Dernovšek, LA Hendrickx… - Pharmaceutics, 2022 - mdpi.com
Expression of the voltage-gated potassium channel K V 10.1 (Eag1) has been detected in over 70% of human cancers, making the channel a promising new target for new anticancer …
Number of citations: 3 www.mdpi.com
M Tanaka, Y Zhu, M Shionyu, N Ota, N Shibata… - European Journal of …, 2018 - Elsevier
Ridaifen-F (RID-F) potently inhibits proteolytic activities of the 20S proteasome but poorly inhibits those of the 26S proteasome. Here, we report preparation of several conjugates in …
Number of citations: 9 www.sciencedirect.com
R Leiva, M Barniol-Xicota, S Codony… - Journal of Medicinal …, 2018 - ACS Publications
Two series of easily accessible anilines were identified as inhibitors of influenza A virus subtype H1N1, and extensive chemical synthesis and analysis of the structure–activity …
Number of citations: 39 pubs.acs.org
T Felicetti, R Cannalire, D Pietrella… - Journal of Medicinal …, 2018 - ACS Publications
Antimicrobial resistance (AMR) represents a hot topic in drug discovery. Besides the identification of new antibiotics, the use of nonantibiotic molecules to block resistance mechanisms …
Number of citations: 44 pubs.acs.org
CA Grice, KL Tays, BM Savall, J Wei… - Journal of medicinal …, 2008 - ACS Publications
LTA 4 H is a ubiquitously distributed 69 kDa zinc-containing cytosolic enzyme with both hydrolase and aminopeptidase activity. As a hydrolase, LTA 4 H stereospecifically catalyzes the …
Number of citations: 70 pubs.acs.org
N Cedraro, R Cannalire, A Astolfi… - …, 2021 - Wiley Online Library
Antibiotic resistance breakers, such as efflux pump inhibitors (EPIs), represent a powerful alternative to the development of new antimicrobials. Recently, by using previously described …
T Felicetti, N Cedraro, A Astolfi, G Cernicchi… - European Journal of …, 2022 - Elsevier
Antimicrobial resistance (AMR) represents a global health issue threatening our social lifestyle and the world economy. Efflux pumps are widely involved in AMR by playing a primary …
Number of citations: 5 www.sciencedirect.com
KM Jasmine, R Bandichhor - Chemistry & Biology, 2015 - Citeseer
An improved process for Bazedoxifene acetate1 is described. This process features chlorination of an alcohol 8, a key intermediate, amenable to large scale operations by using HCl …
Number of citations: 5 citeseerx.ist.psu.edu

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